molecular formula C7H16ClNO2 B1378853 2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride CAS No. 1423031-52-0

2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride

Cat. No. B1378853
M. Wt: 181.66 g/mol
InChI Key: OUFOQBDBAGHBLK-UHFFFAOYSA-N
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Description

2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 . It is a solid substance and is used in scientific research due to its unique properties. It finds applications in various fields, such as drug synthesis, organic chemistry, and biochemical studies.


Synthesis Analysis

The synthesis of similar compounds involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15°C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .


Molecular Structure Analysis

The molecular structure of 2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride can be represented by the InChI code: 1S/C7H15NO2.ClH/c1-5-8(4)7(2,3)6(9)10;/h5H2,1-4H3,(H,9,10);1H . The molecular weight of this compound is 181.66 .


Physical And Chemical Properties Analysis

2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is a solid substance . It has a molecular weight of 181.66 and its IUPAC name is N-ethyl-N,2-dimethylalanine hydrochloride .

Scientific Research Applications

Deprotonation and Synthesis

The deprotonation of hydrochloride salts of ethyl and methyl esters of amino acids and peptides using activated zinc dust is a notable application. This reaction, neat and quantitative, allows for the isolation of free amino acid esters and peptide esters in good yield and purity, demonstrating the chemical's role in facilitating efficient synthetic processes (Ananda & Babu, 2001).

Chemical Characterization

Comprehensive chemical characterization of cathinone derivatives, including spectroscopic and crystallographic analyses, illustrates the use of this chemical in the identification and purity assessment of compounds. Such studies are crucial for the forensic and pharmaceutical sciences, where accurate molecular identification is paramount (Kuś et al., 2016).

Coordination Chemistry

The interaction of 2-aminooxypropanoic acid and its esters with palladium(II) highlights the significance of this chemical in coordination chemistry. The formation of metal chelates and the coordination through nitrogen atoms of the aminooxy group provide insights into ligand-metal interactions, offering pathways to novel catalysts and metal-organic frameworks (Warnke & Trojanowska, 1993).

Chemical Modification and Analysis

The use of 2-amino-2-methylpropanol as a chemical modifying reagent to modify carboxyl groups in unsaturated fatty acids showcases a novel approach to analyzing complex molecular structures. This method has been applied to determine the fine structures of unsaturated fatty acids, offering a new technical tool for detailed chemical analysis (Zou Yao-hong, 2006).

Thermodynamics and Solubility Studies

Research into the viscosities of binary and ternary aqueous solutions containing derivatives of 2-amino-2-methylpropanoic acid hydrochloride provides valuable data for the design and optimization of chemical processes. Understanding the solubility and mixing properties of these solutions is essential for various applications, including pharmaceutical formulation and chemical manufacturing (Chenlo et al., 2002).

Safety And Hazards

This compound is considered hazardous and has been associated with various hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

2-[ethyl(methyl)amino]-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5-8(4)7(2,3)6(9)10;/h5H2,1-4H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFOQBDBAGHBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(C)(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride

CAS RN

1423031-52-0
Record name Alanine, N-ethyl-N,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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